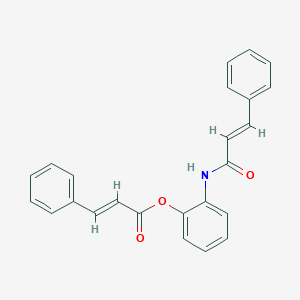
2-(Cinnamoylamino)phenyl 3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cinnamoylamino)phenyl 3-phenylacrylate, also known as CAPPA, is a compound with potential applications in the field of medicinal chemistry. It is a derivative of cinnamic acid and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 2-(Cinnamoylamino)phenyl 3-phenylacrylate is not fully understood. However, it has been proposed that 2-(Cinnamoylamino)phenyl 3-phenylacrylate exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 2-(Cinnamoylamino)phenyl 3-phenylacrylate also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to modulate various biochemical and physiological processes in vitro and in vivo. It reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. It also decreases the expression of matrix metalloproteinases (MMPs) and increases the expression of tissue inhibitors of metalloproteinases (TIMPs) in cancer cells, which inhibits tumor invasion and metastasis. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation.
实验室实验的优点和局限性
2-(Cinnamoylamino)phenyl 3-phenylacrylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in aqueous and organic solvents. However, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has some limitations as well. It is relatively expensive compared to other anti-inflammatory and anticancer agents, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the research on 2-(Cinnamoylamino)phenyl 3-phenylacrylate. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be investigated to determine its optimal dosage and administration route. Thirdly, the efficacy and safety of 2-(Cinnamoylamino)phenyl 3-phenylacrylate need to be evaluated in animal models and clinical trials. Finally, the potential of 2-(Cinnamoylamino)phenyl 3-phenylacrylate as a lead compound for the development of novel anti-inflammatory and anticancer drugs should be explored.
Conclusion:
In conclusion, 2-(Cinnamoylamino)phenyl 3-phenylacrylate is a promising compound with potential applications in the field of medicinal chemistry. It exhibits anti-inflammatory, antioxidant, and anticancer properties, and its synthesis method is simple and efficient. However, more research is needed to fully understand its mechanism of action, evaluate its efficacy and safety, and explore its potential as a lead compound for drug development.
合成方法
2-(Cinnamoylamino)phenyl 3-phenylacrylate can be synthesized using a simple one-pot reaction between cinnamic acid and 2-aminobenzophenone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The product is obtained in good yield and high purity by column chromatography.
科学研究应用
2-(Cinnamoylamino)phenyl 3-phenylacrylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also shows antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 2-(Cinnamoylamino)phenyl 3-phenylacrylate has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
分子式 |
C24H19NO3 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
[2-[[(E)-3-phenylprop-2-enoyl]amino]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H19NO3/c26-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)28-24(27)18-16-20-11-5-2-6-12-20/h1-18H,(H,25,26)/b17-15+,18-16+ |
InChI 键 |
REZCGSGVUQHFQU-YTEMWHBBSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




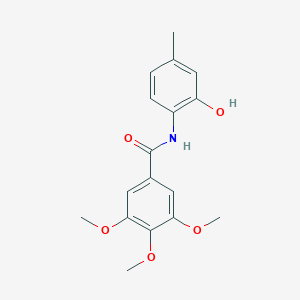
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)

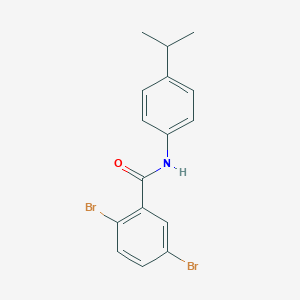

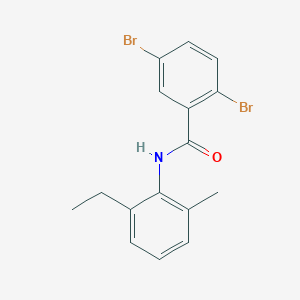
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)
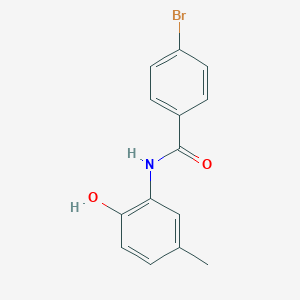
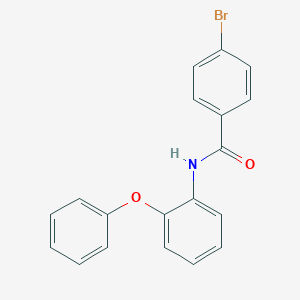
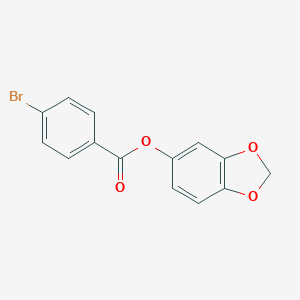
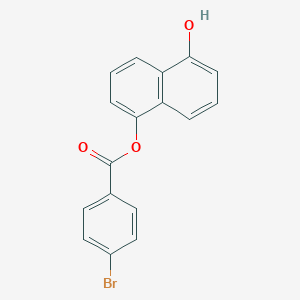

![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)